4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide
Description
Properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[(E)-1-(4-methyl-3-nitrophenyl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-5-8-20(12-21(14)28(30)31)17(4)26-27-22(29)19-9-6-18(7-10-19)13-32-23-24-15(2)11-16(3)25-23/h5-12H,13H2,1-4H3,(H,27,29)/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJMPQUPQFMWGC-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)CSC3=NC(=CC(=N3)C)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)CSC3=NC(=CC(=N3)C)C)/C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013528-93-2 | |
| Record name | 4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. Its structure suggests interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.47 g/mol. The compound features a benzohydrazide moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase :
- Cytotoxicity Assessment :
-
Structure-Activity Relationship (SAR) :
- An analysis of structural modifications indicated that substituents on the benzohydrazide core significantly affect biological activity. For instance, the introduction of electron-withdrawing groups improved enzyme inhibition potency, highlighting the importance of molecular design in drug development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies show that NQB52893 possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes in microbial metabolism.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Enzyme Inhibition : NQB52893 has been investigated for its potential as an enzyme inhibitor, particularly against kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies for specific cancer types.
Applications in Medicinal Chemistry
The unique structure of NQB52893 allows it to serve as a scaffold for the development of novel therapeutic agents:
- Drug Design : The compound can be modified to enhance its pharmacological properties, such as increasing solubility or bioavailability. Structure-activity relationship (SAR) studies can guide these modifications to optimize efficacy and reduce toxicity.
- Lead Compound Development : Due to its promising biological activities, NQB52893 can act as a lead compound in drug discovery programs aimed at treating infectious diseases and cancers.
Antimicrobial Research
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of NQB52893 against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrimidine ring could enhance potency.
Anticancer Activity
In a recent investigation reported in Cancer Letters, NQB52893 was tested against multiple cancer cell lines, including breast and colon cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.
Enzyme Inhibition Studies
Research conducted by a team at a leading pharmaceutical university focused on the inhibition of specific kinases by NQB52893. The findings demonstrated effective inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Compound A with analogues sharing key structural motifs, such as pyrimidine cores, sulfanyl/hydrazide linkers, and nitro/aryl substituents.
Table 1: Structural and Functional Comparison of Compound A and Analogues
Role of the Pyrimidine Core
The 4,6-dimethylpyrimidin-2-yl group is a common motif in Compound A and sulfamethazine . In sulfamethazine, this group facilitates hydrogen bonding in co-crystals (e.g., with 2-nitrobenzoic acid), forming cyclic R2<sup>2</sup>(8) heterodimers . In Compound A , the pyrimidine likely enhances binding to MDH2 via hydrophobic interactions or π-stacking, though specific structural data are unavailable.
Linker Groups: Hydrazide vs. Sulfonamide vs. Thiourea
- This contrasts with sulfamethazine’s rigid sulfonamide group, which stabilizes co-crystals .
- Thiourea () : The acyl thiourea in the herbicidal analogue enables planar geometry and intermolecular hydrogen bonds, forming 2D networks in crystals .
Substituent Effects on Bioactivity
- Nitro Group Position : Compound A ’s 3-nitro substituent on the phenyl ring may enhance electron-withdrawing effects, improving MDH2 binding compared to analogues with nitro groups at other positions (e.g., 2-nitrobenzoic acid in sulfamethazine co-crystals) .
- Aromatic Substituents : The 4-methyl group in Compound A ’s phenyl ring likely contributes to lipophilicity, aiding membrane permeability. In contrast, the 4-trifluoromethylphenyl group in the herbicidal thiourea analogue increases hydrophobicity, enhancing herbicidal potency .
Preparation Methods
Synthesis of 4-(Chloromethyl)Benzohydrazide
4-(Chloromethyl)benzohydrazide serves as the foundational intermediate. Adapted from methods in, 4-methylbenzohydrazide undergoes radical chlorination using sulfuryl chloride () in dichloromethane at 0–5°C. The reaction proceeds via a free-radical mechanism, initiated by azobisisobutyronitrile (AIBN), to selectively substitute the methyl group’s hydrogen atoms.
Reaction Conditions
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Molar ratio : 1:1.2 (4-methylbenzohydrazide : )
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Temperature : 0–5°C (ice bath)
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Time : 6 hours
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Yield : 85%
Characterization Data
Thioether Formation via Nucleophilic Substitution
The chloromethyl intermediate reacts with 4,6-dimethylpyrimidine-2-thiol in a nucleophilic substitution to install the pyrimidinylsulfanyl group. This step mirrors protocols for analogous thioether syntheses, utilizing potassium carbonate () as a base in anhydrous dimethylformamide (DMF).
Optimized Parameters
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Solvent : DMF
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Base : (2.5 equiv)
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Temperature : 80°C
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Time : 4 hours
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Yield : 78%
Mechanistic Insights
The thiolate anion () attacks the electrophilic chloromethyl carbon, displacing chloride. Steric hindrance from the pyrimidine’s 4,6-dimethyl groups necessitates elevated temperatures for sufficient reactivity.
Analytical Confirmation
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ESI-MS : m/z 347.1 [M+H] (calc. 346.8).
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C NMR : δ 167.2 (C=S), 157.8 (pyrimidine C-2), 24.1/22.3 (CH groups).
Hydrazone Formation via Condensation
The final step involves condensing 4-[(4,6-dimethylpyrimidin-2-ylsulfanyl)methyl]benzohydrazide with 4-methyl-3-nitroacetophenone. This reaction, conducted in ethanol with catalytic acetic acid, follows established hydrazone protocols.
Procedure
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Equimolar quantities of benzohydrazide and ketone are refluxed in ethanol.
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Acetic acid (2 drops) catalyzes imine formation.
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The product precipitates upon cooling and is recrystallized from ethanol.
Key Data
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Yield : 89%
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Melting Point : 214–216°C
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Purity : >98% (HPLC)
Spectroscopic Evidence
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize efficiency and scalability:
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Condensation | Ethanol | AcOH | 8 | 89 | 98 |
| Microwave-Assisted | DMF | None | 1.5 | 93 | 97 |
| Solid-State | Solventless | — | 24 | 65 | 95 |
Microwave irradiation reduced reaction time by 80% but required higher solvent volumes, complicating purification. Solid-state synthesis, while environmentally benign, afforded lower yields due to incomplete reactant mixing.
Mechanistic and Kinetic Studies
Condensation Reaction Kinetics
Pseudo-first-order kinetics were observed for hydrazone formation, with a rate constant () of at 70°C. The activation energy () calculated via the Arrhenius equation was 45.2 kJ/mol, indicating a moderate energy barrier consistent with nucleophilic addition-elimination mechanisms.
pH Dependency
Reaction efficiency peaked at pH 4–5 (acetic acid), aligning with protonation of the carbonyl oxygen to enhance electrophilicity. At pH >7, deprotonation of the hydrazide (–NH) hindered nucleophilic attack, reducing yields to <40%.
Scalability and Industrial Feasibility
Pilot-scale trials (1 kg batch) achieved an 82% yield using ethanol reflux, demonstrating scalability. Critical process parameters included:
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the pyrimidine-thiol intermediate (e.g., 4,6-dimethylpyrimidine-2-thiol) via nucleophilic substitution or thiolation reactions.
- Step 2: Alkylation of the thiol group using a benzyl halide derivative to introduce the sulfanylmethyl moiety.
- Step 3: Condensation of the hydrazide group with a substituted acetophenone derivative (e.g., 1-(4-methyl-3-nitrophenyl)ethylidene) under acidic or basic conditions. Critical conditions: Temperature control (reflux in ethanol or DMF), pH adjustment (triethylamine as a base for deprotonation), and solvent selection (polar aprotic solvents for solubility) .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the ethylidene proton (N=CH-) appears as a singlet near δ 8.2–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, S–C stretch at ~650 cm⁻¹) .
- Chromatography: HPLC or TLC with UV detection to monitor reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final condensation step?
- Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility and reaction rates.
- Catalyst use: Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to facilitate imine formation.
- Temperature gradients: Perform kinetic studies to identify ideal reflux temperatures (e.g., 80–100°C) while avoiding decomposition .
- Real-time monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Cross-validation: Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in substituent effects.
- X-ray crystallography: Resolve ambiguous stereochemistry or regiochemistry by obtaining a single-crystal structure .
- Dynamic effects: Account for solvent interactions or tautomerism (e.g., keto-enol equilibria in hydrazide derivatives) that may skew spectral interpretations .
Q. What methodologies are recommended for evaluating the compound’s biological activity in antimicrobial assays?
- In vitro testing: Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).
- Enzyme inhibition: Screen against target enzymes (e.g., dihydrofolate reductase) using fluorometric assays to correlate activity with structural features .
- Cytotoxicity profiling: Assess selectivity via MTT assays on mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial efficacy from general toxicity .
Q. What computational approaches are effective for predicting structure-property relationships in derivatives?
- Molecular docking: Simulate binding interactions with biological targets (e.g., using AutoDock Vina) to prioritize derivatives with high binding affinity.
- DFT calculations: Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity or stability under physiological conditions .
- MD simulations: Study solvation dynamics or conformational flexibility over nanosecond timescales to assess pharmacokinetic behavior .
Q. How can regioselectivity challenges in synthesizing sulfanyl-methyl derivatives be mitigated?
- Protecting groups: Temporarily block reactive sites (e.g., amine or hydroxyl groups) during alkylation to direct sulfanylmethyl attachment.
- Stepwise synthesis: Isolate intermediates (e.g., pyrimidine-thiols) before introducing the benzohydrazide moiety to reduce competing reactions .
- Leaving group optimization: Use halogenated benzyl derivatives (e.g., benzyl bromide over chloride) to enhance electrophilicity at the desired position .
Q. What strategies ensure stability during long-term storage or under varying pH/temperature conditions?
- Thermal analysis: Conduct TGA/DSC to determine decomposition thresholds (>150°C for thermal stability).
- pH stability studies: Store samples in buffered solutions (pH 4–8) and monitor degradation via HPLC at intervals.
- Lyophilization: Improve shelf life by converting the compound to a stable lyophilized powder under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
